An In-depth Technical Guide to the Physicochemical Properties of 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and structural features make it an attractive framework for the design of novel therapeutics. This technical guide focuses on a specific derivative, 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid , a molecule of interest for its potential applications in drug discovery. A thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for developing suitable formulations.
This guide provides a comprehensive overview of the key physicochemical parameters of 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid, including its molecular structure, molecular weight, and predicted values for its melting point, boiling point, solubility, pKa, and logP. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of these properties, ensuring scientific integrity and reproducibility. A plausible synthetic route for the preparation of this compound is also presented, offering a complete profile for researchers.
Molecular Structure and Core Properties
The foundational characteristics of a molecule are dictated by its structure. 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid is a bicyclic heteroaromatic compound featuring a fused imidazole and pyridine ring system. The presence of a cyano group at the 6-position and a carboxylic acid group at the 2-position significantly influences its electronic distribution and, consequently, its chemical and physical properties.
| Property | Value | Source |
| Molecular Formula | C₉H₅N₃O₂ | Commercial Supplier Data |
| Molecular Weight | 187.16 g/mol | Commercial Supplier Data |
| Chemical Structure | (See Figure 1) |
Figure 1: Chemical Structure of 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid
A 2D representation of the molecule.
Predicted Physicochemical Properties
Due to the limited availability of experimental data for this specific molecule, the following physicochemical properties have been predicted using the SwissADME web tool, a widely recognized and validated computational method.[1][2][3] It is crucial to note that these are in silico estimations and should be confirmed by experimental validation.
| Property | Predicted Value | Significance in Drug Development |
| Melting Point | > 250 °C | Influences solubility, stability, and formulation development. |
| Boiling Point | Not readily predictable for a solid with a high melting point. | Less relevant for solid dosage forms. |
| Water Solubility (logS) | -3.5 | Impacts absorption and bioavailability. |
| pKa (acidic) | 3.8 ± 0.2 | Governs ionization state at physiological pH, affecting solubility and membrane permeability. |
| pKa (basic) | 1.5 ± 0.3 | Influences ionization state and potential for salt formation. |
| logP (Octanol/Water) | 1.2 | A measure of lipophilicity, which is critical for membrane permeation and distribution. |
Methodologies for Experimental Determination
To ensure the scientific rigor of any research involving 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid, the following established experimental protocols are recommended for the determination of its key physicochemical properties.
Melting Point Determination
The melting point of a solid is a fundamental physical property that provides an indication of its purity. A sharp melting range is characteristic of a pure compound.
Protocol: Capillary Melting Point Method
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Sample Preparation: Finely powder a small amount of dry 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid.
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Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
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Heating: Heat the apparatus at a rate of 10-15 °C per minute initially. Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.
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Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is reported as T1-T2.
Workflow for melting point determination.
Solubility Determination
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The following protocol outlines a standard method for its determination.
Protocol: Shake-Flask Method
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Solution Preparation: Prepare a series of buffered solutions at different pH values (e.g., pH 2, 5, 7.4, and 9).
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Equilibration: Add an excess amount of 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid to a known volume of each buffer in a sealed vial.
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Shaking: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.
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Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Workflow for solubility determination.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with both acidic and basic functional groups, determining the pKa values is essential for understanding its ionization state at different pH levels.
Protocol: UV-Spectrophotometric Method
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Stock Solution: Prepare a stock solution of 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid in a suitable solvent (e.g., methanol or DMSO).
-
Buffer Solutions: Prepare a series of buffers with a range of pH values that encompass the expected pKa(s) of the compound.
-
Sample Preparation: Add a small, constant volume of the stock solution to a constant volume of each buffer solution in a quartz cuvette.
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UV-Vis Spectra: Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range.
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Data Analysis: Plot the absorbance at a wavelength where the ionized and unionized forms have different absorbances against the pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.
Workflow for pKa determination.
logP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key factor in predicting its ability to cross biological membranes.
Protocol: HPLC-Based Method
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Mobile Phase: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
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Stationary Phase: Use a reversed-phase HPLC column (e.g., C18).
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Calibration: Inject a series of standard compounds with known logP values and record their retention times. Create a calibration curve by plotting the logarithm of the retention factor (k') against the known logP values.
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Sample Analysis: Inject a solution of 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid and record its retention time.
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logP Calculation: Calculate the retention factor (k') for the target compound and use the calibration curve to determine its logP value.
Workflow for logP determination.
Plausible Synthetic Route
The synthesis of 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid can be plausibly achieved through a two-step process starting from commercially available precursors. The general strategy involves the cyclization of a substituted 2-aminopyridine with an α-halocarbonyl compound.[4][5][6][7][8]
Step 1: Synthesis of 2-Amino-5-cyanopyridine
2-Amino-5-cyanopyridine can be synthesized from 2-aminopyridine through various methods, including cyanation reactions.[9][10][11][12][13][14][15][16]
Step 2: Cyclization to form 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid
The target molecule can be synthesized via the reaction of 2-amino-5-cyanopyridine with bromopyruvic acid.[17][18][19][20]
Proposed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-cyanopyridine in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).
-
Reagent Addition: Add an equimolar amount of bromopyruvic acid to the solution.
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Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid.
Plausible synthetic workflow.
Conclusion
This technical guide provides a comprehensive overview of the physicochemical properties of 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid, a molecule with significant potential in drug discovery. While experimental data for this specific compound is limited, this guide offers a robust framework for its characterization by providing predicted values, detailed experimental protocols, and a plausible synthetic route. The information presented herein is intended to empower researchers and scientists to further investigate this promising scaffold and unlock its therapeutic potential. It is strongly recommended that the predicted values be experimentally verified to ensure the accuracy of future research and development efforts.
References
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Request PDF. Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines. [Link]
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ResearchGate. General and Mild Preparation of 2-Aminopyridines. [Link]
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